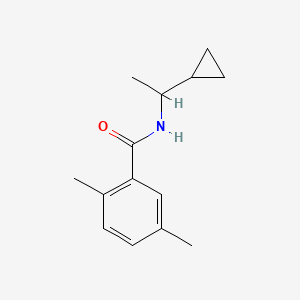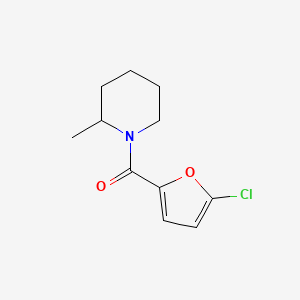![molecular formula C15H20N2O5S B7515842 N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as MET, and it is a thioester derivative of a known anti-cancer drug, doxorubicin. MET has been shown to have significant anti-cancer properties, and it has been studied for its potential as a chemotherapeutic agent. In
Applications De Recherche Scientifique
MET has been extensively studied for its potential as an anti-cancer agent. It has been shown to have significant cytotoxic effects on a variety of cancer cell lines, including breast, lung, and liver cancer. MET has also been studied for its potential as a radiosensitizer, which could improve the effectiveness of radiation therapy in cancer treatment.
Mécanisme D'action
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. MET may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MET has been shown to have significant effects on the biochemical and physiological processes of cancer cells. It can induce DNA damage and inhibit DNA repair, leading to cell death. MET can also inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Avantages Et Limitations Des Expériences En Laboratoire
MET has several advantages for use in lab experiments. It has a relatively low molecular weight, which makes it easy to handle and study. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, MET has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several potential future directions for research on MET. One area of interest is the development of more effective synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential synergistic effects of MET with other anti-cancer agents. Additionally, the use of MET as a radiosensitizer in combination with radiation therapy could be further explored. Finally, the potential use of MET in the treatment of other diseases, such as viral infections, could be investigated.
Conclusion:
In conclusion, N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide, or MET, is a promising compound that has been extensively studied for its potential as an anti-cancer agent. Its mechanism of action involves the inhibition of topoisomerase II and induction of apoptosis in cancer cells. MET has several advantages for use in lab experiments, but it also has some limitations. Future research on MET could focus on improving synthesis methods, investigating potential synergistic effects with other anti-cancer agents, and exploring its use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of MET involves the reaction of doxorubicin with 4-methoxyaniline in the presence of thionyl chloride. The resulting product is then reacted with N-methylthiourea to form MET. The yield of this reaction is approximately 50%, and the purity of the product can be increased through further purification steps.
Propriétés
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-17(15(19)11-7-8-23(20,21)10-11)9-14(18)16-12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESUNFKKIPUVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)




![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)

